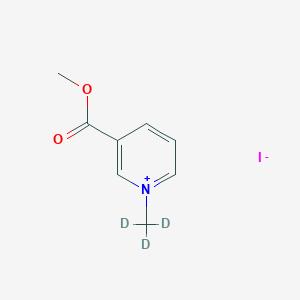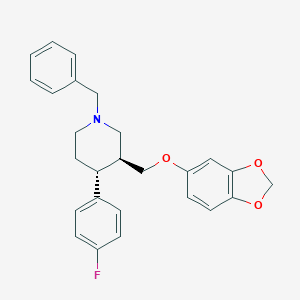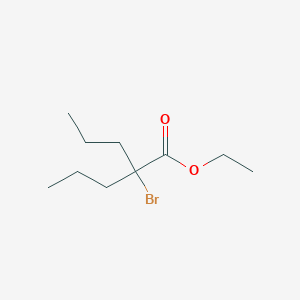
2-Bromo-2-propylpentanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-Bromo-2-propylpentanoic acid ethyl ester" is a compound that can be synthesized through various chemical reactions, involving the manipulation of molecular structures and functional groups. It is studied for its unique chemical and physical properties, which contribute to its potential applications in synthetic chemistry and material science.
Synthesis Analysis
The synthesis of similar brominated esters and compounds typically involves reactions with electrophiles in the presence of bases or catalysts. For example, the reaction of 2,3-allenoates with TsNBr2 in the presence of K2CO3 produces (1E,2E)-3-bromo-4-oxo-N'-tosyl-2-alkenoxylimidic acid ethyl esters in a highly stereoselective manner, suggesting a potential pathway for synthesizing related structures (Shen & Huang, 2007).
Molecular Structure Analysis
The molecular structure of compounds like "2-Bromo-2-propylpentanoic acid ethyl ester" can be analyzed using various spectroscopic techniques. X-ray crystallography, for instance, has been utilized to determine the structures of closely related compounds, providing insight into their molecular geometry and electronic configuration.
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including rearrangements under basic conditions, which can transform them into different products with varied functional groups. A notable reaction is the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives, which proceeds through a dioxolane intermediate (Alliot, Gravel, & Doris, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 2-Bromo-2-propylpentanoic acid ethyl ester is involved in various synthesis processes. A study explored the preparation of ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid and related compounds, indicating its use in complex organic synthesis (Zelinsky & Elagina, 1953).
- Another research highlighted the unexpected reaction of 2-vinyloxyethyl isothiocyanate with halocarboxylic acids, leading to the formation of specific ethyl esters. This demonstrates its reactivity and potential in producing novel compounds (Nedolya et al., 1993).
Material Science and Polymers
- In the field of material science, this ester has been used in the synthesis of pendent carbonate ester groups on aliphatic polycarbonates. Such applications are significant in the development of biodegradable polymers (Ben-Shaba & Domb, 2006).
Medicinal Chemistry
- Though specific to a derivative of valproic acid, research has indicated the use of similar esters in the study of antiepileptic drugs. Ethyl esters of major valproic acid metabolites have been assessed for anticonvulsant activity, highlighting the potential of such compounds in medicinal chemistry (Bruni et al., 1981).
Organic Chemistry and Reactions
- Studies have also looked into the reactions of this ester under various conditions. For instance, a novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives was reported, providing insights into complex reaction mechanisms (Alliot et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMXLQNYBNGQAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454370 |
Source


|
| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-propylpentanoic acid ethyl ester | |
CAS RN |
99174-91-1 |
Source


|
| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)
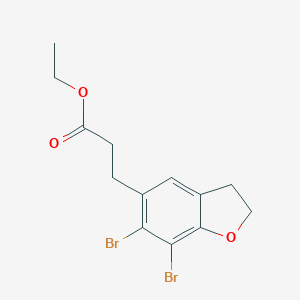

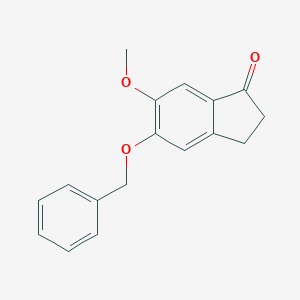
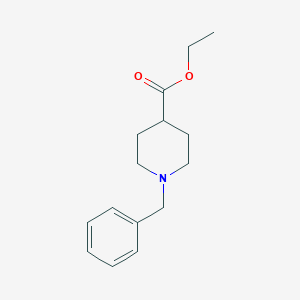
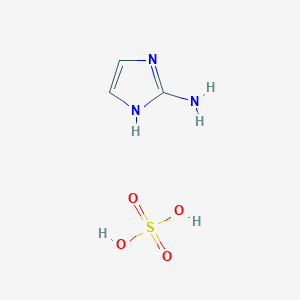
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
